E3 ligase Ligand-Linker Conjugates 14

Übersicht

Beschreibung

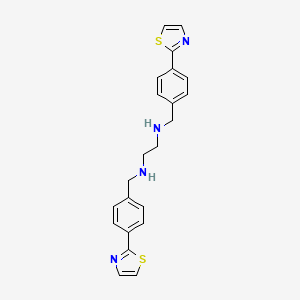

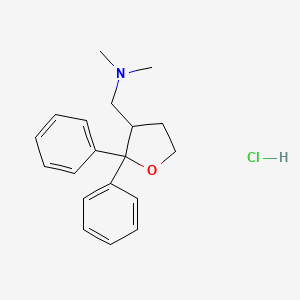

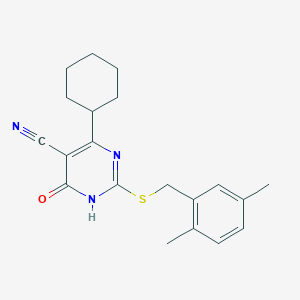

E3 Ligase Ligand-Linker Conjugate 14 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugate 14 involves the combination of E3 ligase ligand and linker, which includes Thalidomide . It serves as a key intermediate for the synthesis of complete PROTAC molecules .Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-Linker Conjugate 14 consists of Thalidomide and the corresponding Linker . It can serve as Cereblon ligand to recruit CRBN protein .Chemical Reactions Analysis

E3 ubiquitin ligases play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates .Physical And Chemical Properties Analysis

The molecular weight of E3 Ligase Ligand-Linker Conjugate 14 is 511.57 . The molecular formula is C26H33N5O6 .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

E3 ligase Ligand-Linker Conjugates 14: are used to create PROTACs that target oncogenic proteins for degradation . By recruiting the E3 ubiquitin ligase to the target protein, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the protein, offering a novel approach to cancer treatment. This method is particularly useful for targeting “undruggable” proteins that are not amenable to traditional small molecule inhibitors or are resistant to existing therapies.

Neurodegenerative Diseases

PROTACs developed with E3 ligase Ligand-Linker Conjugates 14 can be employed to degrade proteins that accumulate abnormally in neurodegenerative diseases . For instance, targeting tau proteins in Alzheimer’s disease or alpha-synuclein in Parkinson’s disease could potentially halt or reverse the progression of these conditions.

Autoimmune Disorders

In autoimmune disorders, PROTACs can be designed to degrade key regulatory proteins involved in the immune response . This application could lead to new treatments for diseases like rheumatoid arthritis or lupus, where traditional immunosuppressive drugs may have significant side effects.

Infectious Diseases

E3 ligase Ligand-Linker Conjugates 14 can be utilized to create PROTACs that target viral or bacterial proteins, leading to their degradation . This strategy could provide a new avenue for combating infections, especially in cases where pathogens have developed resistance to conventional antibiotics or antivirals.

Cardiovascular Diseases

In the context of cardiovascular diseases, PROTACs can be designed to degrade proteins that contribute to heart failure or atherosclerosis . For example, targeting proteins that regulate cholesterol metabolism or cardiac muscle contractility could offer new therapeutic options.

Metabolic Disorders

For metabolic disorders such as diabetes or obesity, PROTACs can be used to degrade proteins that play a role in metabolic pathways . This could lead to innovative treatments that address the underlying causes of these conditions rather than just managing symptoms.

Wirkmechanismus

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 14 is the Cereblon (CRBN) protein . This compound serves as a Cereblon ligand to recruit the CRBN protein . E3 ubiquitin ligases, such as Cereblon, are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 14 interacts with its target by serving as a Cereblon ligand to recruit the CRBN protein . This compound is a key intermediate for the synthesis of complete Proteolysis Targeting Chimeric Molecules (PROTACs) . PROTACs are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The action of E3 Ligase Ligand-Linker Conjugates 14 affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Pharmacokinetics

The design of protacs, which e3 ligase ligand-linker conjugates 14 is a key intermediate for, is known for breaking the rules of established guidelines for discovering small molecules . This suggests that the ADME properties of this compound may be unique and require further investigation.

Result of Action

The result of the action of E3 Ligase Ligand-Linker Conjugates 14 is the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process controls the levels of protein expression and is one of the most important mechanisms for maintaining cellular homeostasis .

Action Environment

It is known that the ubiquitin-proteasome system, which this compound affects, is involved in almost all life activities of eukaryotes . This suggests that a wide range of intracellular conditions could potentially influence the action of this compound.

Safety and Hazards

Zukünftige Richtungen

E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYRZYHKZRITLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1957236-21-3 | |

| Record name | Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)